phosphane CAS No. 63220-63-3](/img/structure/B14488952.png)
[(Benzenesulfonyl)(trifluoromethanesulfonyl)methyl](diphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Benzenesulfonyl)(trifluoromethanesulfonyl)methylphosphane is a complex organophosphorus compound. It features a unique combination of benzenesulfonyl, trifluoromethanesulfonyl, and diphenylphosphane groups, making it a versatile reagent in organic synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Benzenesulfonyl)(trifluoromethanesulfonyl)methylphosphane typically involves the reaction of benzenesulfonyl chloride, trifluoromethanesulfonyl chloride, and diphenylphosphane under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is typically catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(Benzenesulfonyl)(trifluoromethanesulfonyl)methylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield phosphine oxides or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl groups act as leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and various substituted derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
(Benzenesulfonyl)(trifluoromethanesulfonyl)methylphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Wirkmechanismus
The mechanism by which (Benzenesulfonyl)(trifluoromethanesulfonyl)methylphosphane exerts its effects involves the interaction of its sulfonyl and phosphane groups with various molecular targets. The sulfonyl groups can act as electrophiles, facilitating nucleophilic attack, while the phosphane group can coordinate with metal centers, enhancing catalytic activity. These interactions enable the compound to participate in a wide range of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethanesulfonic anhydride: Known for its strong electrophilic properties and used in similar triflation reactions.
Triflidic acid: An organic superacid with strong Brønsted acidity, used in various acid-catalyzed reactions.
Uniqueness
(Benzenesulfonyl)(trifluoromethanesulfonyl)methylphosphane is unique due to its combination of sulfonyl and phosphane groups, which provide a balance of electrophilic and nucleophilic properties. This makes it a versatile reagent in both organic synthesis and catalysis, offering advantages over other similar compounds in terms of reactivity and selectivity.
Eigenschaften
CAS-Nummer |
63220-63-3 |
|---|---|
Molekularformel |
C20H16F3O4PS2 |
Molekulargewicht |
472.4 g/mol |
IUPAC-Name |
[benzenesulfonyl(trifluoromethylsulfonyl)methyl]-diphenylphosphane |
InChI |
InChI=1S/C20H16F3O4PS2/c21-20(22,23)30(26,27)19(29(24,25)18-14-8-3-9-15-18)28(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H |
InChI-Schlüssel |
FJQCORURQGRUCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



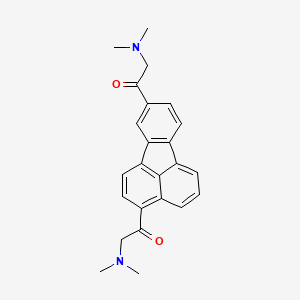

![1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14488899.png)
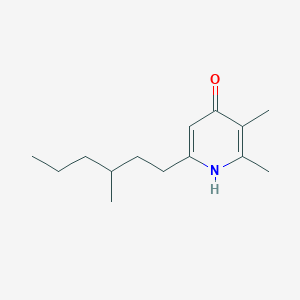
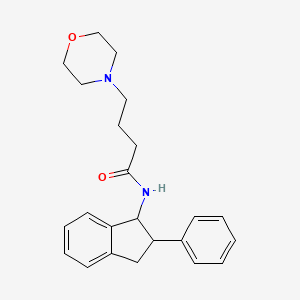
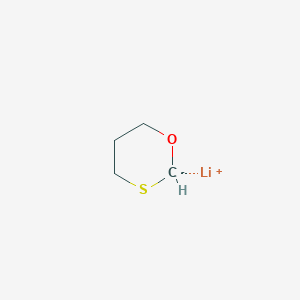
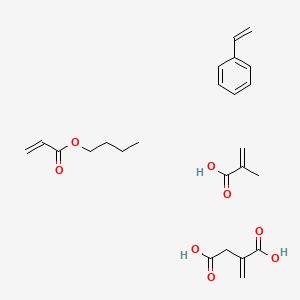
![8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane](/img/structure/B14488921.png)
![8-Ethyl-2'H,5'H-spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B14488926.png)
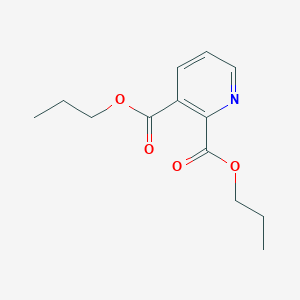
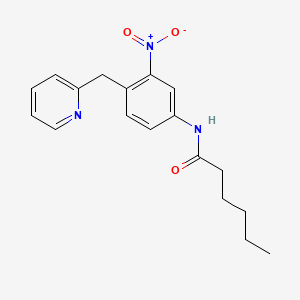
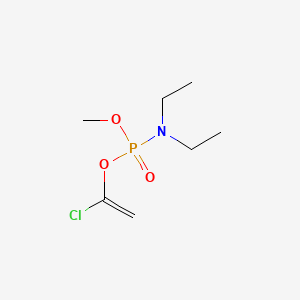
![2,4-Dioxaspiro[5.6]dodecan-7-one](/img/structure/B14488964.png)
